Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Target Piperidin-2-one from Its Reduced Piperidine Analog (CAS 1248132-17-3)
The target compound contains a secondary lactam (piperidin-2-one) that introduces one hydrogen bond donor (N–H) and an additional hydrogen bond acceptor (C=O) compared to its closest commercially available structural analog, 3-methyl-2-(piperidin-3-yloxy)pyridine (CAS 1248132-17-3; MW 192.26 g/mol), which bears a fully saturated piperidine ring [1]. PubChem-computed data show the target has a hydrogen bond donor count of 1 (vs. 0 for the reduced analog), a hydrogen bond acceptor count of 3 (vs. 2 for the reduced analog), and a topological polar surface area of 51.2 Ų (vs. approximately 25 Ų for the reduced analog, estimated from structural difference) [1]. The XLogP3-AA value of 1.4 for the target reflects a ~1.3 log unit reduction in lipophilicity attributable to the lactam carbonyl [1]. These differences are substantial enough to alter membrane permeability, solubility, and target binding in medicinal chemistry campaigns.
| Evidence Dimension | Physicochemical profile: Hydrogen bond donor/acceptor count, TPSA, and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW 206.24; HBD 1; HBA 3; TPSA 51.2 Ų; XLogP3-AA 1.4 |
| Comparator Or Baseline | 3-Methyl-2-(piperidin-3-yloxy)pyridine (CAS 1248132-17-3): MW 192.26; HBD 0; HBA 2; TPSA ~25 Ų (estimated); XLogP3-AA ~2.4 (estimated from structural difference) |
| Quantified Difference | ΔMW = +13.98 g/mol; ΔHBD = +1; ΔHBA = +1; ΔTPSA ≈ +26 Ų; ΔXLogP3-AA ≈ −1.0 |
| Conditions | Computed properties from PubChem 2025.09.15 release; analog TPSA and XLogP3-AA estimated based on structural difference (removal of lactam carbonyl, saturation of ring) |
Why This Matters
The additional hydrogen bond donor and larger polar surface area of the target compound predict lower passive membrane permeability and distinct binding pharmacophore geometry compared to its reduced piperidine analog, directly impacting suitability for CNS vs. peripheral target programs during compound selection.
- [1] PubChem Compound Summary for CID 126954952, 3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/2199971-62-3 View Source
